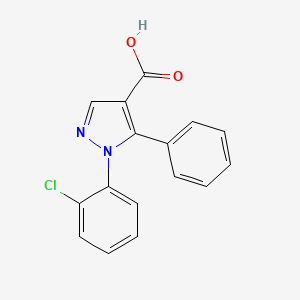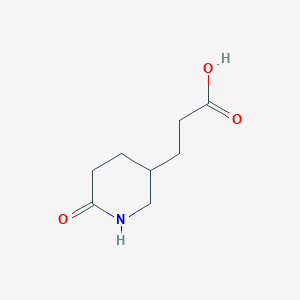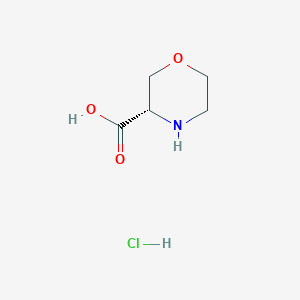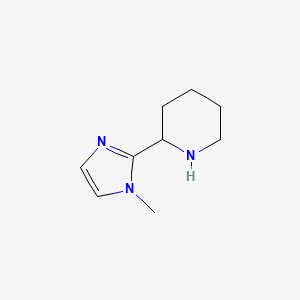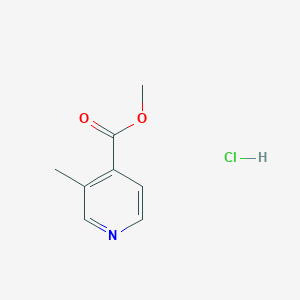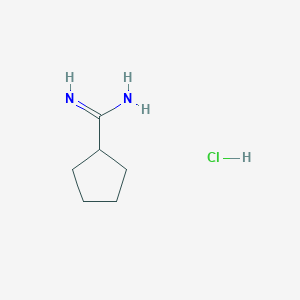![molecular formula C13H17N3O2 B1416769 2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole CAS No. 1044764-13-7](/img/structure/B1416769.png)
2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole
Übersicht
Beschreibung
Pyrrole is a nitrogen-containing heterocyclic compound that has been a versatile field of study due to its diverse biological and medicinal importance . Pyrrole and its analogs are found in many natural products and have been used to derive many medicinal drugs .
Synthesis Analysis
The synthesis of pyrrole and its analogs often involves the combination of different pharmacophores in a pyrrole ring system, leading to the formation of more active compounds .Molecular Structure Analysis
Pyrrole is a five-membered ring with four carbon atoms and one nitrogen atom . The presence of different substituents on the pyrrole ring can significantly alter its properties and biological activity .Chemical Reactions Analysis
Pyrrole and its analogs can undergo a variety of chemical reactions, including substitutions, additions, and cyclizations .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrrole and its analogs can vary widely depending on their structure. For example, the presence of different substituents on the pyrrole ring can significantly alter its properties and biological activity .Wissenschaftliche Forschungsanwendungen
Electronically Intercommunicating Iron Centers in Pyrroles
Research on diferrocenyl and tetraferrocenyl pyrroles, closely related to the compound of interest, showcases the electronic and structural properties significant for understanding electron delocalization within similar molecules. These compounds demonstrate electrochemically reversible one-electron transfer processes, highlighting their potential in electrochemical applications and materials science (Hildebrandt, Schaarschmidt, & Lang, 2011).
Synthesis and Spectroscopic Properties of Pyrrole Derivatives
Electrochemical Properties of Pyrrole-based Polymers
The electrochemical polymerization of pyrrole derivatives, including those substituted with nitrophenyl groups, has been studied for their potential in creating new soluble conducting polymers. These materials exhibit promising electrochromic properties and high electronic band gaps, suggesting applications in electrochromic devices and potentially in organic electronics (Variş et al., 2006).
Catalytic Activity of Pyrrole-Diphosphine Ligands
Research on Ni(II) complexes supported by pyrrole-diphosphine ligands demonstrates their catalytic activity, particularly in Kumada coupling reactions. Such findings contribute to the broader field of catalysis and organic synthesis, presenting pyrrole derivatives as valuable ligands in the development of new catalytic systems (Venkanna, Tammineni, Arman, & Tonzetich, 2013).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-methyl-5-(4-nitrophenyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-14-6-10-8-15(9-11(10)7-14)12-2-4-13(5-3-12)16(17)18/h2-5,10-11H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXHLQQRWAKCBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CN(CC2C1)C3=CC=C(C=C3)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(4-nitro-phenyl)-octahydro-pyrrolo[3,4-c]pyrrole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



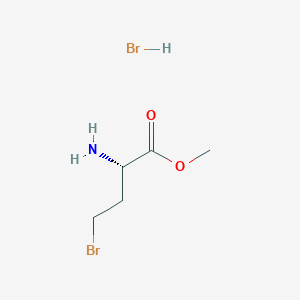
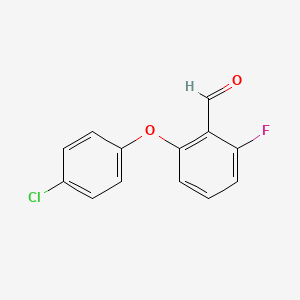
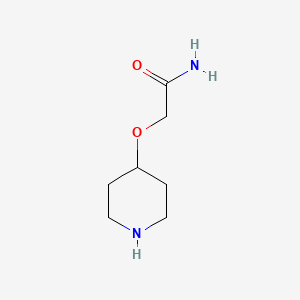
![4,6-dichloro-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1416694.png)
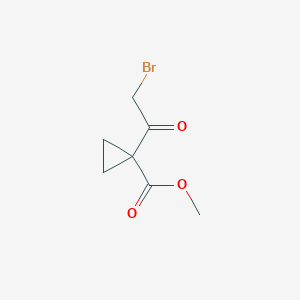
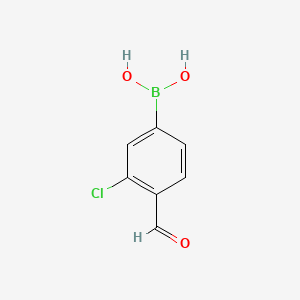
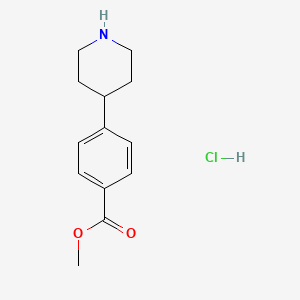
![2-(Pyridin-4-yl)-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B1416698.png)
